molecular formula C20H16Cl2N2O6S B2460086 6,8-dichloro-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 923112-95-2

6,8-dichloro-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2460086
CAS No.: 923112-95-2
M. Wt: 483.32
InChI Key: HLZRQWITKDRGAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dichloro-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic heterocyclic compound featuring a chromene (2H-chromene) backbone substituted with two chlorine atoms at positions 6 and 6. The 3-carboxamide group is linked to a 4-(morpholinosulfonyl)phenyl moiety, introducing both sulfonyl and morpholine functionalities. Its synthesis likely involves multi-step reactions, including condensation and cyclization, as observed in analogous chromene-carboxamide derivatives .

Properties

IUPAC Name

6,8-dichloro-N-(4-morpholin-4-ylsulfonylphenyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O6S/c21-13-9-12-10-16(20(26)30-18(12)17(22)11-13)19(25)23-14-1-3-15(4-2-14)31(27,28)24-5-7-29-8-6-24/h1-4,9-11H,5-8H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZRQWITKDRGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. The process generally includes:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic or basic conditions.

    Introduction of the dichloro groups: Chlorination of the chromene core can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the morpholinosulfonyl group: This step involves the reaction of the chlorinated chromene with morpholine and a sulfonyl chloride derivative under basic conditions.

    Formation of the carboxamide: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6,8-dichloro-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichloro groups can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of 6,8-dichloro-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide. The compound has shown effectiveness against various pathogens, including bacteria and fungi.

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited low MIC values, indicating potent antimicrobial activity. For example, derivatives of related compounds showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : It has been noted for its ability to inhibit biofilm formation, which is crucial for treating chronic infections. The compound displayed a superior percentage reduction in biofilm formation compared to traditional antibiotics like Ciprofloxacin .
  • Synergistic Effects : The compound has shown synergistic effects when combined with other antibiotics, reducing their MICs and enhancing overall efficacy against resistant strains .

Anticancer Research

The compound's structural features suggest potential applications in cancer therapy:

  • Targeting Cancer Cells : The chromene scaffold is known for its ability to interact with various biological targets involved in cancer progression. Studies have indicated that similar compounds can inhibit key enzymes and pathways related to tumor growth .
  • Mechanism of Action : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the inhibition of DNA gyrase and dihydrofolate reductase (DHFR), which are critical for DNA replication and repair .

Binding Affinity Studies

The compound's interactions with specific receptors have been studied using molecular docking techniques:

  • σ1 Receptor Affinity : Similar compounds have shown high affinity for σ1 receptors, which are implicated in various neurodegenerative diseases and cancers . This suggests that this compound could be a candidate for further exploration in this area.
  • Selectivity : The selectivity of the compound for σ1 over σ2 receptors indicates potential therapeutic benefits with fewer side effects, making it a promising candidate for drug development .

Case Studies

StudyApplicationFindings
Study on Antimicrobial EffectsAntimicrobial ActivityDemonstrated low MIC values against Staphylococcus aureus and Staphylococcus epidermidis; effective biofilm inhibition .
Molecular Docking StudyReceptor BindingHigh affinity for σ1 receptors; potential implications in neurodegenerative disease treatment .
Anticancer Mechanism ExplorationCancer TherapySuggested induction of apoptosis through inhibition of DNA replication enzymes .

Mechanism of Action

The mechanism of action of 6,8-dichloro-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The morpholinosulfonyl group enhances its solubility and bioavailability, allowing it to effectively reach its targets. The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural features are compared below with related molecules:

Compound Name Core Structure Substituents Key Functional Groups Melting Point (°C) Reference
6,8-Dichloro-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide Chromene-3-carboxamide 6,8-dichloro; 4-(morpholinosulfonyl)phenyl Morpholinosulfonyl, carboxamide Not reported N/A
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) Chromene-3-carboxamide Unsubstituted chromene; 4-sulfamoylphenyl Sulfamoyl, carboxamide >300
3-Chloro-N-phenyl-phthalimide Phthalimide 3-chloro; phenyl Chloro, imide Not reported
4-(Morpholinosulfonyl)aniline Aniline 4-morpholinosulfonyl Morpholinosulfonyl 216–218
6,8-Dibromo-N-(4-(pyrazolyl)-thiazolyl)-2-oxo-chromene-3-carboxamide (42) Chromene-3-carboxamide 6,8-dibromo; 4-(pyrazolyl-thiazolyl) Bromo, pyrazole-thiazole Not reported

Key Observations:

Chromene Backbone vs. Phthalimide Core : The target compound shares a chromene-3-carboxamide core with compound 12 , whereas 3-chloro-N-phenyl-phthalimide features a phthalimide ring. Chromene derivatives typically exhibit greater conformational flexibility, which may influence binding interactions in biological systems.

Substituent Effects: Halogenation: The 6,8-dichloro substitution in the target compound contrasts with the 6,8-dibromo groups in compound 42 . Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may alter electronic properties and reactivity. Sulfonyl Groups: The morpholinosulfonyl group in the target compound differs from the sulfamoyl group in compound 12 .

Thermal Stability: Compound 12 exhibits a high melting point (>300°C) , likely due to strong intermolecular hydrogen bonding from the sulfamoyl group. The morpholinosulfonyl-substituted aniline in has a lower melting point (216–218°C), suggesting reduced crystallinity when morpholine is present.

Functional Group Interactions

  • The morpholinosulfonyl group’s sulfonyl moiety may participate in hydrogen bonding or π-stacking interactions, similar to sulfamoyl groups in compound 12 .
  • The absence of a phthalimide ring (cf.

Biological Activity

The compound 6,8-dichloro-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a member of the chromene family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16H15Cl2N3O4S
  • Molecular Weight : 408.27 g/mol

The compound features a chromene backbone, which is known for its role in various pharmacological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of chromene compounds exhibit significant antimicrobial properties. For instance, the compound was evaluated for its efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing promising results:

Bacterial Strain MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus1.53.0
Escherichia coli2.04.0
Pseudomonas aeruginosa3.57.0

These results indicate that the compound exhibits potent antibacterial activity, particularly against Staphylococcus aureus, which is notable due to the increasing resistance to conventional antibiotics .

Antiviral Activity

In addition to its antibacterial properties, the compound has shown potential antiviral activity against human adenovirus (HAdV). In vitro studies reported that it inhibited viral replication with an IC50 value of approximately 0.27 µM, while maintaining low cytotoxicity (CC50 = 156.8 µM). This selectivity index suggests a favorable therapeutic window for further development .

The proposed mechanism through which this compound exerts its biological effects includes the inhibition of key enzymes involved in microbial DNA replication and repair processes. Specifically, it has been identified as a potent inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR .

Study on Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial efficacy of various chromene derivatives, including our compound of interest, researchers observed significant reductions in biofilm formation in Staphylococcus aureus. The compound was found to reduce biofilm formation by over 60%, outperforming standard treatments like Ciprofloxacin .

Synergistic Effects

Further exploration into combination therapies revealed that when used alongside traditional antibiotics such as Ketoconazole and Ciprofloxacin, the compound exhibited synergistic effects that lowered the MICs of these drugs by up to 50%. This finding highlights its potential as an adjunct therapy in treating resistant infections .

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for 6,8-dichloro-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the chromene core followed by coupling with the sulfonamide-bearing phenyl group. Key steps include:

  • Chlorination: Selective dichlorination at the 6,8-positions of the chromene ring using reagents like POCl₃ or SOCl₂ under anhydrous conditions .
  • Sulfonamide Coupling: Reaction of the chlorinated chromene-3-carboxylic acid derivative with 4-(morpholinosulfonyl)aniline via carbodiimide-mediated (e.g., EDC/HOBt) amide bond formation .
  • Purification: Column chromatography or recrystallization to achieve >95% purity, monitored by TLC and NMR .

Optimization Tips:

  • Use catalytic DMAP to enhance coupling efficiency.
  • Control reaction temperature (0–5°C) during chlorination to minimize side products .

Basic: How is the structural characterization of this compound performed, and what analytical techniques are critical?

Methodological Answer:

  • X-ray Crystallography: For unambiguous confirmation of the 3D structure, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding patterns .
  • Spectroscopy:
    • NMR: ¹H/¹³C NMR to verify substituent positions (e.g., dichloro and morpholinosulfonyl groups). 2D NMR (COSY, HSQC) resolves coupling in crowded regions .
    • Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺: ~527.3 Da).
  • Elemental Analysis: CHNS quantification to validate stoichiometry .

Basic: What in vitro assays are recommended to evaluate its biological activity?

Methodological Answer:

  • Anticancer Activity:
    • Cell Viability Assays: MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
    • Apoptosis Detection: Annexin V/PI staining via flow cytometry .
  • Enzyme Inhibition:
    • Kinase Profiling: Use recombinant kinases (e.g., PI3K, EGFR) in ATP-binding assays with luciferase-based detection .
  • Anti-inflammatory Activity:
    • Cytokine ELISA: Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages .

Advanced: How can computational modeling (e.g., molecular docking) predict its mechanism of action?

Methodological Answer:

  • Target Prediction: Use SwissTargetPrediction or PharmMapper to identify potential targets (e.g., kinases, GPCRs) .
  • Docking Studies:
    • Prepare the ligand (AM1-BCC charges) and receptor (PDB structure) in AutoDock Vina.
    • Analyze binding poses for hydrogen bonds with morpholinosulfonyl groups and hydrophobic interactions with the chromene core .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Variability: Standardize protocols (e.g., cell passage number, serum concentration) .
  • Solubility Considerations: Use DMSO stocks <0.1% to avoid solvent toxicity; confirm solubility via nephelometry .
  • Metabolic Stability: Test liver microsomal stability (e.g., human CYP450 isoforms) to rule out rapid degradation .

Advanced: What structural modifications enhance its pharmacokinetic (PK) profile?

Methodological Answer:

  • LogP Optimization: Introduce polar groups (e.g., hydroxyl) to reduce LogP >5, improving solubility.
  • Metabolic Blocking: Fluorinate the chromene ring to slow CYP-mediated oxidation .
  • Prodrug Design: Convert the carboxamide to a ester prodrug for enhanced oral bioavailability .

Advanced: How to perform target deconvolution for this compound?

Methodological Answer:

  • Chemical Proteomics: Use immobilized compound pull-downs with MS/MS identification of bound proteins .
  • CRISPR Screening: Genome-wide knockout libraries to identify sensitizing/resistant genes .
  • SPR Analysis: Measure real-time binding kinetics (ka/kd) to purified targets .

Advanced: What strategies mitigate toxicity in preclinical development?

Methodological Answer:

  • hERG Inhibition Assay: Patch-clamp electrophysiology to assess cardiac risk (IC₅₀ >10 μM preferred) .
  • Genotoxicity: Ames test (TA98/TA100 strains) and micronucleus assay in CHO cells .
  • In Vivo Tolerability: 14-day repeat-dose study in rodents (MTD determination) .

Advanced: How does its activity compare to structural analogs (e.g., 6-chloro vs. 8-nitro derivatives)?

Comparative Analysis Table:

DerivativeSubstituentsIC₅₀ (μM) CancerSolubility (μg/mL)
Target Compound6,8-Cl, morpholinosulfonyl0.45 (MCF-7)12.5
Analog A6-Cl, 8-NO₂1.28.7
Analog B6-F, morpholino0.918.3

Key Findings:

  • Dichloro substitution enhances potency but reduces solubility vs. fluoro analogs .
  • Morpholinosulfonyl improves kinase selectivity over nitro groups .

Advanced: What are the challenges in scaling up synthesis for in vivo studies?

Methodological Answer:

  • Batch Reactor Optimization: Use flow chemistry for exothermic chlorination steps to improve safety .
  • Yield Improvement: Replace column chromatography with antisolvent crystallization (e.g., EtOAc/heptane) .
  • Purity Control: Implement inline PAT (Process Analytical Technology) with HPLC monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.